5-Bromo-2-difluoromethoxy-benzamide

Description

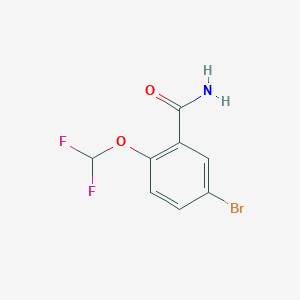

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTGSZPGJSSKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 5-Bromo-2-difluoromethoxy-benzamide

The synthesis of the target compound, this compound, can be retrosynthetically disconnected in several ways. A logical approach involves disconnecting the amide bond first, leading back to a 5-bromo-2-difluoromethoxybenzoic acid derivative (such as an acid, ester, or acyl halide) and an ammonia (B1221849) source. The 5-bromo-2-difluoromethoxybenzoic acid derivative can be further disconnected at the C-O bond of the ether, pointing to a brominated phenolic precursor, such as 5-bromosalicylic acid or its derivatives. This precursor itself is derived from the bromination of a simpler aromatic starting material.

Key strategic decisions in the forward synthesis include:

A frequently employed synthetic route commences with the bromination of a suitable phenol, followed by O-difluoromethylation, and concludes with the conversion of a carboxylic acid or its derivative to the primary amide.

Precursor Synthesis Strategies for Brominated Aromatic Intermediates

The synthesis of this compound typically begins with the preparation of a key brominated aromatic intermediate, most commonly 5-bromosalicylic acid or 5-bromosalicylaldehyde. The hydroxyl group of these precursors serves as the attachment point for the difluoromethoxy group in a subsequent step.

The primary method for synthesizing these intermediates is through the electrophilic aromatic substitution of a phenol derivative. Salicylic acid or salicylaldehyde (B1680747) are common starting materials. The hydroxyl group is a strongly activating, ortho- and para-directing group, while the carboxyl or formyl group is a deactivating, meta-directing group. The regiochemical outcome of the bromination is thus dominated by the powerful directing effect of the hydroxyl group, leading to substitution primarily at the positions ortho and para to it.

Common brominating agents and conditions include:

In a typical laboratory preparation of 5-bromosalicylic acid from salicylic acid, bromine dissolved in acetic acid is added to a solution of salicylic acid, sometimes with heating, to drive the reaction to completion. chemicalbook.com The product can then be isolated by precipitation and filtration.

Introduction of the Difluoromethoxy Moiety: Advanced Difluoromethylation Techniques

The introduction of the difluoromethoxy (−OCF₂H) group onto the phenolic oxygen of the brominated intermediate is a critical step. This transformation is typically achieved via O-difluoromethylation of the corresponding phenol (e.g., 5-bromosalicylic acid or its ester derivative). Several advanced techniques have been developed for this purpose, broadly categorized into metal-catalyzed, radical, and difluorocarbene-based methods.

Metal-Catalyzed Difluoromethylation Protocols

Metal-catalyzed reactions offer powerful tools for forming C-F bonds and related functionalities. While direct C-H difluoromethylation of phenols using ruthenium catalysts has been reported, these methods often target the aromatic ring itself rather than the hydroxyl group. nih.govnih.gov More relevant to the synthesis of the target compound are copper-catalyzed protocols. Copper catalysis is effective for various difluoromethylation reactions, including those involving β,γ-unsaturated carboxylic acids and terminal alkynes. nsf.govnih.gov In the context of forming aryl ethers, copper-catalyzed Ullmann-type couplings are well-established for creating C-O bonds, and related methodologies can be adapted for difluoromethylation. nih.gov For example, a route to the drug Roflumilast involves a copper-catalyzed hydroxylation, highlighting the utility of copper in manipulating substituted aromatic ethers. orgsyn.org

Radical Difluoromethylation Approaches

Radical-based methods have emerged as a versatile strategy for incorporating fluorinated groups. Photoredox catalysis, in particular, allows for the generation of difluoromethyl radicals (•CF₂H) under mild conditions. nih.govrsc.org These radicals can then be trapped by suitable substrates. While many examples focus on C-H or C-C bond formation, protocols for O-difluoromethylation exist. nih.govrsc.org These reactions often utilize a photocatalyst (like iridium or ruthenium complexes) that, upon excitation with visible light, initiates a single-electron transfer process with a difluoromethyl source to generate the key radical intermediate. rsc.orgnih.gov

Difluorocarbene Reagents for X-H Insertion (X = O, N, S)

The most prevalent and practical method for the O-difluoromethylation of phenols involves the generation of difluorocarbene (:CF₂) in situ, which then undergoes an insertion reaction into the O-H bond of the phenol. orgsyn.orgrsc.org The phenol is typically deprotonated with a base to form a more nucleophilic phenoxide, which readily traps the electrophilic difluorocarbene. orgsyn.orgsci-hub.se

Several reagents are commonly used as difluorocarbene precursors:

The general mechanism involves the thermal or chemical decomposition of the precursor to yield the singlet difluorocarbene. The phenoxide anion, formed by deprotonating the phenol with a base, acts as a nucleophile, attacking the carbene. The resulting intermediate is then protonated during workup to yield the final aryl difluoromethyl ether. orgsyn.orgresearchgate.net This approach is highly effective for a broad scope of phenols, including those with electron-withdrawing and electron-donating substituents. sci-hub.se

The following table provides a comparative overview of these advanced difluoromethylation techniques.

| Method | Typical Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal-Catalyzed | Cu salts, Ru complexes; Difluoromethylating agent (e.g., Zn(CF₂H)₂) | Requires catalyst, specific ligands, and controlled conditions. | High efficiency and potential for stereocontrol in some cases. | Catalyst cost and sensitivity; may require specific directing groups. nih.gov |

| Radical (Photoredox) | Photocatalyst (e.g., Ir or Ru complex); Radical precursor (e.g., BrCF₂CO₂Et) | Visible light irradiation, ambient temperature. | Very mild conditions, high functional group tolerance. nih.govnih.gov | Requires specialized photochemical equipment; potential for side reactions. |

| Difluorocarbene Insertion | ClCF₂CO₂Na; S-(Difluoromethyl)sulfonium salts; TMSCF₂Br | Base (e.g., K₂CO₃, LiOH); Heat (for ClCF₂CO₂Na). | Operationally simple, uses inexpensive and stable reagents, high yields. orgsyn.orgsci-hub.se | Often requires elevated temperatures; strong base may not be compatible with all substrates. |

Benzamide Bond Formation Protocols

The final key transformation in the synthesis of this compound is the formation of the primary amide group. This is typically achieved by converting the carboxylic acid functionality of the 5-bromo-2-difluoromethoxybenzoic acid intermediate into a benzamide. There are several standard and reliable protocols for this transformation, starting from the carboxylic acid itself or its activated derivatives like acyl chlorides or esters.

The following table summarizes the common protocols for benzamide formation.

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC, HATU) + Ammonia source | Mild conditions, high efficiency, but reagents can be expensive and produce stoichiometric byproducts. | researchgate.netluxembourg-bio.com |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Ammonia (NH₃) | Highly reliable and efficient two-step process. The acyl chloride intermediate is very reactive. | google.com |

| Ester | Ammonia (NH₃), often with heat or base catalysis. | Useful if an ester is an intermediate in a prior step. Can require forcing conditions. | google.com |

***

Amide Coupling Reactions

The formation of the amide bond is the cornerstone of synthesizing this compound. This transformation is typically achieved by coupling the corresponding carboxylic acid, 5-bromo-2-difluoromethoxybenzoic acid, with an amine source. While direct reaction with ammonia is possible at high temperatures, it is often impractical for complex molecules. Therefore, activation of the carboxylic acid is necessary.

A common and effective method involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. This is typically accomplished by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-2-difluoromethoxybenzoyl chloride is then reacted with ammonia or an ammonia equivalent to furnish the primary amide.

Alternatively, a wide array of peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to the amide in the presence of an amine. These reagents are designed to facilitate amide bond formation under mild conditions with high yields. luxembourg-bio.com Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxy-1H-benzotriazole (HOBt) to suppress side reactions and reduce epimerization. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are known for their high efficiency and rapid reaction times. luxembourg-bio.comacs.org

The general procedure for such a coupling reaction is outlined below:

Table 1: General Protocol for Amide Coupling

| Step | Procedure |

|---|---|

| 1 | The carboxylic acid (5-bromo-2-difluoromethoxybenzoic acid) is dissolved in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂). |

| 2 | The coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added. |

| 3 | The mixture is stirred for a short period to form the activated ester intermediate. |

| 4 | The amine source (e.g., ammonium (B1175870) chloride) is added to the reaction mixture. |

This transformation is fundamental and widely applied in the synthesis of various substituted benzamides for pharmaceutical research. nih.govnih.gov

Palladium-Catalyzed Decarboxylative Ortho-Acylation of Tertiary Benzamides

While the primary amide of this compound is a key structure, its tertiary amide analogues (e.g., N,N-dimethyl-5-bromo-2-difluoromethoxy-benzamide) are versatile intermediates for further functionalization. One such advanced transformation is the palladium-catalyzed ortho-acylation. This reaction allows for the introduction of an acyl group at the position ortho to the amide directing group. nih.gov

A notable method involves the reaction of tertiary benzamides with arylglyoxylic acids as acyl sources. nih.gov A key feature of this process is the preferential C-H palladation at the ortho position of the benzamide, rather than the alternative insertion into the N-C(O) amide bond. nih.govnih.gov The reaction proceeds under mild conditions and demonstrates that the N,N-dialkylamide group can effectively direct the metal catalyst to the adjacent C-H bond.

Mechanistic studies suggest the involvement of a Pd(II)/Pd(III) catalytic cycle. nih.gov The amide directing group coordinates to the palladium center, facilitating the ortho C-H activation step. This methodology provides a powerful tool for elaborating the benzamide core, creating complex structures that are valuable in materials science and as pharmaceutical intermediates. nih.gov

Copper-Catalyzed Arylation of Bromo-Difluoro-Acetamides

A related area of synthesis involves the use of bromo-difluoro-acetamides as precursors for aromatic amides. Research has demonstrated a copper-catalyzed direct arylation method to produce a diverse range of aromatic amides. acs.org In this reaction, various 2-bromo-2,2-difluoroacetamides (both secondary and tertiary) are coupled with arylating agents like aryl boronic acids, aryl trialkoxysilanes, or dimethyl-aryl-sulfonium salts. acs.orgnih.gov

This synthetic protocol is notable for its efficiency and broad scope, working well with both electron-rich and electron-deficient aryl groups. nih.govgoogle.comuniroma1.it The reactions can be scaled up to gram quantities, highlighting their practical utility. enamine.net While this method synthesizes a C-C bond to form the aromatic amide rather than functionalizing a pre-existing one, it represents a key transformation within the broader chemical space of fluorinated amide synthesis. The use of a copper catalyst provides a cost-effective and practical alternative to palladium-based systems for certain coupling reactions.

Table 2: Copper-Catalyzed Arylation Reaction Components

| Component | Role | Examples |

|---|---|---|

| Amide Substrate | Source of the amide functionality | 2-bromo-2,2-difluoro-N-phenylacetamide |

| Aryl Source | Provides the aromatic ring | Phenylboronic acid, Phenyltrimethoxysilane |

| Catalyst | Facilitates the C-C bond formation | CuBr₂ |

| Ligand | Stabilizes the catalyst | Calixarene derivatives |

Synthesis and Derivatization of Analogous Benzamide Structures

Beyond the synthesis of the parent compound, the exploration of its chemical space through derivatization is critical for developing structure-activity relationships in drug discovery.

Regioselective Functionalization of Benzamide Rings

The benzamide ring of this compound possesses several C-H bonds that could, in principle, be functionalized. Achieving regioselectivity in these transformations is a significant synthetic challenge. The existing substituents (bromo, difluoromethoxy, and amide groups) exert electronic and steric influences that direct incoming reagents to specific positions.

The amide group itself is a powerful directing group for ortho-metalation. However, directing functionalization to other positions, such as meta or para, requires different strategies. A noteworthy example is the para-selective alkylation of benzamides achieved through cooperative nickel/aluminum catalysis. acs.org This method uses a sterically bulky N-heterocyclic carbene (NHC) ligand on the nickel catalyst in conjunction with a bulky aluminum co-catalyst (e.g., modified aluminum tris(2,6-di-tert-butyl-4-methylphenoxide), or MAD). This catalytic system effectively blocks the ortho positions, forcing the alkylation to occur selectively at the sterically accessible para-position. acs.org This approach allows for the functionalization of a typically less reactive site on the aromatic ring.

Amide Linkage Modifications and Bioisosteric Replacements

The amide bond, while central to the structure of benzamides, can be metabolically labile. In medicinal chemistry, it is often desirable to replace the amide linkage with a bioisostere—a different functional group with similar steric and electronic properties but improved metabolic stability or other pharmacological characteristics.

Numerous functional groups have been successfully employed as amide bioisosteres. uzh.ch These replacements can lead to novel compounds with retained or enhanced biological activity and better pharmacokinetic profiles.

Table 3: Common Amide Bond Bioisosteres

| Bioisostere | Key Features |

|---|---|

| 1,2,3-Triazole | Aromatic, stable, maintains key hydrogen bonding interactions. |

| Oxadiazole | (e.g., 1,2,4- or 1,3,4-isomers) Can improve metabolic stability. uzh.ch |

| Fluoroalkene | Introduces conformational constraints and alters electronic properties. |

| Trifluoroethylamine | Can enhance metabolic stability and binding affinity. |

| Sulfonamide | A common and synthetically accessible amide isostere. |

| Ester | Can act as a potential prodrug, though often more labile than amides. |

The strategic replacement of the amide in structures analogous to this compound with one of these groups can generate new chemical entities with distinct properties.

Exploration of Structural Diversity through Parallel Synthesis

To efficiently explore the chemical space around the this compound core, modern high-throughput techniques like parallel synthesis are employed. This strategy allows for the rapid creation of a large number of distinct but structurally related compounds, known as a chemical library. enamine.net

In the context of benzamides, a library can be constructed by reacting a common scaffold (e.g., 5-bromo-2-difluoromethoxybenzoic acid) with a diverse set of amines. nih.gov This "scaffold decoration" approach is a cornerstone of combinatorial chemistry. enamine.net The synthesis can be performed in parallel in multi-well plates, often using automated liquid handlers and purification systems. acs.org

The process typically involves:

Library Design: A virtual library is designed by selecting a core scaffold and a collection of diverse building blocks (e.g., various amines).

Reaction Execution: The amide coupling reactions are performed in parallel for each combination of scaffold and building block. acs.org

Purification and Analysis: The resulting products are purified, often using high-throughput chromatography, and their identity and purity are confirmed.

This approach enables the systematic investigation of how different substituents on the amide nitrogen affect the compound's properties, accelerating the discovery of molecules with desired characteristics. nih.govuniroma1.it

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound involves several key chemical transformations. Mechanistic investigations, including computational studies and kinetic analyses of analogous systems, provide a deeper understanding of the reaction pathways, intermediates, and transition states involved in the formation of this compound. The two primary transformations of interest are the formation of the benzamide moiety and the introduction of the difluoromethoxy group.

Mechanism of Benzamide Formation

The formation of the benzamide functional group typically proceeds through the reaction of a carboxylic acid derivative with an amine. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures to remove water and is thermodynamically and kinetically unfavorable under mild conditions. acs.org Therefore, the carboxylic acid is usually activated to facilitate the reaction.

One common method involves the conversion of the carboxylic acid to a more reactive species like an acyl chloride. The subsequent reaction with ammonia or an ammonia equivalent then yields the primary benzamide. The mechanism of this two-step process is well-established.

Alternatively, various coupling agents can be used to promote the direct amidation of carboxylic acids. For instance, titanium tetrachloride (TiCl4) can mediate the condensation of carboxylic acids and amines. The proposed mechanism suggests the formation of an adduct between the carboxylate and TiCl4, which then acts as a potent acylating agent. nih.gov Theoretical studies on similar systems, such as those using dichlorosilane (B8785471) derivatives, suggest that the reaction can proceed through several pathways, including the formation of an active anhydride (B1165640) intermediate or direct intermolecular nucleophilic addition of the amine to an activated ester-like intermediate. acs.org In these cases, the formation of unstable byproducts like silanone is often avoided. acs.org

Computational studies on the mechanism of amide bond formation have highlighted the role of catalysts in lowering the activation energy. For example, in boron-catalyzed amidations, the reaction can be promoted through hydrogen bonding, which increases the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon. acs.org

The general mechanism for the acid-catalyzed hydrolysis of amides, which is the reverse of amide formation, proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the carboxylic acid. libretexts.org The principles of this mechanism can be applied in reverse to understand the formation of the amide bond under acidic conditions.

Table 1: Mechanistic Insights into Benzamide Formation

| Mechanistic Aspect | Description | Type of Study |

|---|---|---|

| Intermediate | Tetrahedral Intermediate | Computational & Kinetic |

| Transition State | Characterized by partial bond formation between the carbonyl carbon and the amine nitrogen, and partial bond breaking of the activating group. youtube.com | Computational Modeling |

| Catalysis | Lewis acids (e.g., TiCl4) can activate the carboxylic acid. nih.gov Boron-based catalysts can facilitate the reaction through hydrogen bonding. acs.org | Experimental & Theoretical |

| Reaction Pathway | Can proceed via an activated acyl chloride, an in-situ generated active ester, or an anhydride intermediate. acs.orgnih.gov | Experimental & Theoretical |

Mechanism of Difluoromethoxylation

The introduction of the difluoromethoxy (OCF2H) group onto an aromatic ring is a more recent development in synthetic chemistry, with photocatalysis emerging as a powerful tool for this transformation. Mechanistic studies, combining experimental and computational approaches, have shed light on the radical-mediated pathway.

A proposed catalytic cycle for the photocatalytic C-H difluoromethoxylation of arenes involves the following key steps nih.govrsc.org:

Excitation of the Photocatalyst: A photocatalyst, such as Ru(bpy)32+, absorbs visible light and is excited to a longer-lived triplet state, *Ru(bpy)32+. nih.gov

Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a difluoromethoxylating reagent. This process can be either an oxidative or reductive quenching of the photocatalyst, depending on the reagent used. For a redox-active cationic difluoromethoxylating reagent, the excited photocatalyst transfers an electron to the reagent. nih.gov

Generation of the Difluoromethoxy Radical: The resulting neutral radical intermediate from the SET event liberates the difluoromethoxy radical (•OCF2H). nih.govrsc.org

Radical Addition: The electrophilic •OCF2H radical adds to the electron-rich aromatic ring of a substrate, such as a substituted benzene (B151609) derivative, to form a difluoromethoxylated cyclohexadienyl radical intermediate. nih.gov

Oxidation and Deprotonation: The cyclohexadienyl radical is then oxidized to a cyclohexadienyl cation, and subsequent deprotonation restores the aromaticity of the ring, yielding the final difluoromethoxylated product. nih.gov

Computational studies using Density Functional Theory (DFT) have supported this proposed mechanism, providing energetic details for the various intermediates and transition states. nih.gov These studies indicate that the addition of the •OCF2H radical to the arene is a key step in the formation of the C-O bond.

Another approach for fluoroalkylation involves palladium-catalyzed decarbonylative C-H functionalization. In this case, a Pd(0) catalyst undergoes oxidative addition with a fluoroalkyl anhydride. acs.org Subsequent CO deinsertion and concerted metalation-deprotonation (CMD) lead to the formation of the C-CF2H bond, followed by reductive elimination to release the product and regenerate the catalyst. acs.org Mechanistic studies on related Pd-catalyzed trifluoromethylation reactions have investigated the potential for post-transition-state bifurcations, where a single transition state can lead to multiple product isomers. acs.org

Table 2: Mechanistic Insights into Aromatic Difluoromethoxylation

| Mechanistic Aspect | Description | Type of Study |

|---|---|---|

| Key Intermediate | Difluoromethoxy radical (•OCF2H), Difluoromethoxylated cyclohexadienyl radical. nih.gov | Experimental (Radical Trapping) & Computational (DFT) |

| Transition State | Involves the approach of the •OCF2H radical to the aromatic π-system. nih.gov | Computational Modeling |

| Catalysis | Photoredox catalysis using visible light and a photosensitizer (e.g., Ru(bpy)32+). nih.govrsc.org | Experimental & Spectroscopic |

| Reaction Pathway | Single Electron Transfer (SET) followed by radical addition, oxidation, and deprotonation. nih.gov | Mechanistic Experiments & Computational Studies |

Structural Elucidation and Advanced Analytical Characterization in Research

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are instrumental in mapping the connectivity of atoms and identifying the functional groups within a molecule.

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule's framework.

A hypothetical ¹H NMR spectrum of 5-Bromo-2-difluoromethoxy-benzamide would be expected to show distinct signals for the aromatic protons and the amide protons. The protons on the benzene (B151609) ring would exhibit chemical shifts and coupling patterns influenced by the bromo, difluoromethoxy, and benzamide (B126) substituents. The difluoromethoxy group's proton would likely appear as a triplet due to coupling with the two fluorine atoms. The amide protons would present as two distinct signals, potentially broadened due to quadrupolar relaxation and exchange phenomena.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -CHF₂ | 6.5 - 7.5 | t |

| -NH₂ | 7.0 - 8.5 | br s |

Note: This table is predictive and not based on experimental data.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the benzene ring, the carbonyl group of the amide, and the difluoromethoxy group would produce a distinct signal. The chemical shift of the carbon attached to the difluoromethoxy group would be significantly influenced by the electronegative fluorine atoms, appearing as a triplet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| Aromatic-C | 110 - 150 |

| C-Br | 110 - 120 |

| C-O | 140 - 155 |

| CHF₂ | 110 - 120 (t) |

Note: This table is predictive and not based on experimental data.

¹⁹F NMR spectroscopy would be crucial for characterizing the difluoromethoxy group. A single signal, split into a doublet by the adjacent proton, would be expected, confirming the presence and electronic environment of the fluorine atoms.

IR spectroscopy would be utilized to identify the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, the C-O stretching of the ether linkage, and the C-F stretching of the difluoromethyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3400 - 3100 |

| C=O Stretch (Amide) | 1680 - 1630 |

| C-O Stretch (Ether) | 1250 - 1050 |

| C-F Stretch | 1100 - 1000 |

Note: This table is predictive and not based on experimental data.

Mass spectrometry would determine the molecular weight of the compound and provide insights into its fragmentation pattern. The high-resolution mass spectrum would yield the exact molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the amide group, the difluoromethoxy group, and bromine.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | ~267/269 |

| [M-NH₂]⁺ | ~251/253 |

| [M-OCHF₂]⁺ | ~200/202 |

| [M-Br]⁺ | ~188 |

Note: This table is predictive and not based on experimental data.

Lack of Specific Research Data for this compound

While the compound is mentioned in various chemical databases and may be commercially available, the in-depth, peer-reviewed research necessary to fulfill the detailed requirements of the requested article on its structural and analytical properties is not present in the accessible scientific domain. Therefore, it is not possible to generate a scientifically accurate and verifiable article based on the provided outline and strict content inclusions.

Computational and Theoretical Studies in 5 Bromo 2 Difluoromethoxy Benzamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

In a typical study, the geometry of 5-Bromo-2-difluoromethoxy-benzamide would be optimized using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This process yields precise information about bond lengths, bond angles, and dihedral angles. From this optimized geometry, various electronic properties can be calculated, including total energy, dipole moment, and Mulliken atomic charges, which describe the partial charge distribution across the molecule.

Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1845.673 |

| Dipole Moment (Debye) | 3.45 |

| Bond Length C-Br (Å) | 1.912 |

| Bond Length C=O (Å) | 1.235 |

| Bond Angle O-C-N (°) | 122.5 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

The energies of these orbitals and the resulting energy gap provide insight into the molecule's kinetic stability and its tendency to participate in chemical reactions. For this compound, the electron-withdrawing nature of the bromine and difluoromethoxy groups would influence the energies of these orbitals.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.64 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map is color-coded to show different regions of electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, prone to nucleophilic attack. Green areas are neutral.

For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential near the hydrogen atoms of the amide group, highlighting the sites for potential hydrogen bonding.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational analysis involves identifying the stable conformers (different spatial arrangements of atoms) of a molecule and determining their relative energies. This is particularly important for flexible molecules like this compound, which has rotatable bonds, such as the C-O bond of the difluoromethoxy group and the C-C bond connecting the benzamide (B126) group to the ring.

By systematically rotating these bonds and calculating the energy of each resulting conformation, an energy landscape can be mapped. This map reveals the global minimum energy conformation (the most stable form) and other low-energy conformers that may be present in equilibrium.

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule over time. By simulating the movements of the atoms based on classical mechanics, MD simulations can explore the conformational space of the molecule and assess the stability of different conformers in a simulated environment, such as in a solvent like water.

An MD simulation of this compound would reveal how the molecule behaves over a period of nanoseconds. Key parameters, such as the Root Mean Square Deviation (RMSD), can be monitored to assess the stability of the molecule's structure. Fluctuations in dihedral angles would indicate the flexibility of the rotatable bonds.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drugs like this compound.

Molecular docking simulations are employed to predict how this compound fits into the active site of a target protein. These simulations calculate the binding affinity, often expressed as a docking score, which estimates the strength of the interaction. For benzamide derivatives, studies have shown that the benzamide moiety can form crucial hydrogen bonds with amino acid residues in the active site. For instance, in studies on FtsZ inhibitors, benzamide analogues were found to form hydrogen bonds with residues like Val 207, Asn 263, and Gly 205. nih.gov Similarly, when studying glucokinase activators, the benzamide core of the ligands was observed to interact with key amino acids such as ARG63. nih.gov

Table 1: Illustrative Predicted Binding Affinities of this compound with Various Protein Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Glucokinase | -8.5 | ARG63, TYR214 |

| FtsZ | -7.9 | VAL207, ASN263 |

| Histone Deacetylase (HDAC) | -9.2 | HIS145, TYR306 |

Note: The data in this table is illustrative and based on typical binding affinities observed for similar benzamide derivatives. Actual values would require specific molecular docking studies on this compound.

Following molecular docking, the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is often used to refine the prediction of binding free energies. nih.gov This method combines molecular mechanics energies with a continuum solvent model to provide a more accurate estimation of the binding affinity than docking scores alone. For a series of benzamide analogues targeting the FtsZ protein, MM-GBSA calculations were instrumental in corroborating the docking results and providing a deeper understanding of the energetics of the ligand-protein complexes. nih.gov This type of analysis would be crucial for validating the predicted binding modes of this compound and for prioritizing it for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug design for predicting the activity of new compounds and for optimizing lead structures.

The development of a QSAR model for a series of compounds, including this compound, would involve calculating a set of molecular descriptors that quantify various aspects of the molecules' structures. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Subsequently, a statistical method, such as partial least squares (PLS), is used to build a mathematical equation that correlates these descriptors with the observed biological activity.

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a model with excellent correlation (r² = 0.99) and predictive power (q² = 0.85). researchgate.net Similarly, a 3D-QSAR model for benzamide analogues as FtsZ inhibitors also showed good statistical significance. nih.gov These studies highlight the utility of QSAR in guiding the design of potent benzamide-based inhibitors.

Table 2: Statistical Parameters of a Hypothetical QSAR Model for Benzamide Derivatives

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.92 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.75 | A measure of the predictive ability of the model. |

| F-value | 150.5 | A statistical test of the model's significance. |

| Number of Compounds | 45 | The size of the dataset used to build the model. |

Note: This table presents typical statistical values for a robust QSAR model and is for illustrative purposes.

A key outcome of QSAR studies is the identification of the most important physicochemical descriptors that influence the biological activity of the compounds. For instance, in a QSAR study of HDAC inhibitors, hydrophobic character was found to be a crucial factor for inhibitory activity. researchgate.net In another study on benzylidene hydrazine (B178648) benzamide derivatives, descriptors related to solubility (Log S) and molar refractivity (MR) were found to be significant. jppres.com For this compound, the bromine atom would contribute significantly to its lipophilicity, while the difluoromethoxy group would impact its electronic and steric properties. A QSAR analysis would quantify the precise influence of these features on its bioactivity.

Theoretical Insights into Tautomeric Forms and Energetic Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For amides like this compound, the potential for tautomerism exists between the amide form and the imidic acid (enol) form. The relative stability of these tautomers can have significant implications for the compound's chemical reactivity and its interactions with biological targets. nih.govwiley-vch.de

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful means to investigate the tautomeric equilibrium. nih.gov These calculations can determine the relative energies of the different tautomeric forms and the energy barriers for their interconversion. Studies on related amide systems have shown that while the amide form is generally more stable, the presence of specific substituents and environmental factors like solvent can influence the equilibrium. nih.govresearchgate.net For this compound, theoretical studies would be necessary to determine the preferred tautomeric form in different environments and to understand its potential biological implications. For instance, the different tautomers would present distinct hydrogen bonding patterns, which could lead to different binding modes in a protein active site.

Structure Activity Relationship Sar Elucidation and Mechanistic Investigations in Biological Systems

Mechanistic Studies of Bioactivity in Preclinical Models

Analysis of Protein-Ligand Covalent and Non-Covalent Interactions

The interaction of 5-Bromo-2-difluoromethoxy-benzamide with protein targets would be governed by a combination of non-covalent and potentially covalent interactions, dictated by its structural features.

Non-Covalent Interactions:

The benzamide (B126) core is a common scaffold in medicinal chemistry, known to participate in various non-covalent interactions. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form key hydrogen bonds within a protein's binding pocket.

The aromatic ring can engage in several types of interactions:

π-π Stacking: The phenyl ring can stack with aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan.

The substituents on the ring significantly modulate these interactions:

Bromine Atom: The bromine at position 5 is a large, polarizable atom. It can participate in halogen bonding , a directional interaction between the electrophilic region on the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom in an amino acid side chain. This can enhance binding affinity and specificity. The bromine also adds to the steric bulk of the molecule.

Difluoromethoxy Group: The -OCF₂H group at the 2-position has a significant impact on the molecule's properties. The fluorine atoms are highly electronegative, creating a dipole moment and potentially engaging in hydrogen bonding with suitable donors in the protein. The difluoromethoxy group is also lipophilic, which can further enhance hydrophobic interactions.

Potential for Covalent Interactions:

While less common for this class of compounds, the potential for covalent bond formation cannot be entirely ruled out under specific biological conditions or with particular protein targets. The reactivity of the aromatic ring, influenced by its substituents, could theoretically lead to covalent adduct formation, although no direct evidence for this exists for this compound.

Modulation of Cellular Signaling Pathways and Downstream Effects

Substituted benzamides are known to modulate a variety of cellular signaling pathways, often by targeting specific proteins within these cascades. While the precise pathways affected by this compound are unknown, we can infer potential activities based on related structures.

For instance, some benzamide derivatives act as antagonists for G protein-coupled receptors (GPCRs), such as dopamine (B1211576) or serotonin (B10506) receptors. This antagonism would block the downstream signaling normally initiated by the natural ligand, affecting pathways that control neurotransmission, mood, and behavior.

Other benzamide compounds have been shown to inhibit protein kinases. Kinase inhibition disrupts phosphorylation cascades, which are central to a vast array of cellular processes, including:

Cell Cycle Progression: Inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest.

Cell Proliferation and Differentiation: Targeting kinases in growth factor receptor pathways (e.g., EGFR, FGFR) can halt uncontrolled cell growth.

Inflammatory Responses: Modulation of kinases involved in inflammatory signaling, such as MAP kinases, can reduce the production of pro-inflammatory cytokines.

The downstream effects of such pathway modulation would be dependent on the specific protein target and could range from anti-proliferative and anti-inflammatory effects to alterations in metabolic processes.

Interrogation of Target Selectivity Profiles within Protein Families

The selectivity of this compound for a specific protein target over other closely related proteins would be a critical determinant of its biological effect and potential therapeutic utility. This selectivity is dictated by the subtle differences in the amino acid composition and three-dimensional structure of the binding sites within a protein family.

The combination of the bromo and difluoromethoxy substituents creates a unique electronic and steric profile that could be exploited for achieving selectivity. For example, within a family of kinases that share a highly conserved ATP-binding pocket, the specific interactions formed by the bromine (e.g., halogen bonding) and the difluoromethoxy group could favor binding to one member over others where the corresponding interacting residues are absent or in a different orientation.

Computational modeling and in vitro screening assays against panels of related proteins would be necessary to establish the selectivity profile of this compound.

Identification of Potential Off-Target Interactions

Off-target interactions occur when a compound binds to proteins other than its intended therapeutic target, which can lead to unforeseen biological effects. Given the lack of a defined primary target for this compound, any biological activity could be considered a result of off-target binding.

Potential off-target families for benzamide derivatives include:

Ion Channels: Some small molecules can block or modulate the activity of ion channels, affecting cellular excitability.

Nuclear Receptors: These receptors regulate gene expression, and their modulation can have widespread effects on metabolism and development.

Transporters: Inhibition of transporter proteins can alter the cellular uptake and efflux of essential molecules.

Other Enzymes: The chemical functionalities present in this compound could potentially interact with the active sites of various enzymes.

Broad-based screening platforms, such as proteome-wide thermal shift assays or affinity chromatography-mass spectrometry, would be required to empirically identify the protein interaction landscape of this compound and uncover any potential off-target liabilities.

Exploration of Molecular Targets and Pathway Modulations

Kinase Inhibition Research

Kinases represent a vast family of enzymes that are pivotal in cellular signaling. Their dysregulation is a known factor in numerous diseases, including cancer. The benzamide (B126) scaffold has proven to be a valuable asset in the creation of inhibitors for both tyrosine and serine/threonine kinases.

Tyrosine kinases are essential for regulating cell proliferation, differentiation, and survival. The fusion protein BCR-ABL1, a persistently active tyrosine kinase, is the primary cause of chronic myeloid leukemia (CML). The advent of tyrosine kinase inhibitors (TKIs) has significantly transformed the treatment landscape for this cancer.

While there are no specific published studies on the effects of 5-Bromo-2-difluoromethoxy-benzamide on ABL kinases, research on analogous benzamide derivatives has shown considerable promise. For example, a series of 3-substituted benzamide derivatives with structural similarities to the TKI imatinib (B729) have been synthesized and assessed for their capacity to inhibit the Bcr-Abl kinase. nih.gov Several of these compounds displayed high potency against the Bcr-Abl-positive K562 leukemia cell line, confirming that the benzamide core is a viable foundation for targeting this oncogenic protein. nih.gov

In a separate study, 4-(arylaminomethyl)benzamide derivatives were designed as potential tyrosine kinase inhibitors. These compounds were evaluated against a variety of receptor tyrosine kinases, with some showing strong inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular modeling also indicated that the 4-(aminomethyl)benzamide (B1271630) portion of the molecule allows for a favorable binding geometry within the active site of the T315I mutant of Abl kinase, a mutation often associated with resistance to some TKIs. nih.gov This underscores the adaptability of the benzamide structure in achieving potent and specific kinase inhibition.

Table 1: Examples of Benzamide Derivatives as Tyrosine Kinase Inhibitors

| Compound Class | Target Kinase | Key Findings |

| 3-Substituted Benzamides | Bcr-Abl | Identified highly potent inhibitors against K562 cells. nih.gov |

| 4-(Arylaminomethyl)benzamides | EGFR, Abl (T315I mutant) | Analogs showed potent inhibition of EGFR; modeling suggested a good fit for Abl T315I. nih.gov |

| Benzamides and Benzamidines | EGFR, v-Src | Specific inhibitors for both EGFR and v-Src kinases were identified. nih.gov |

Serine/threonine kinases, including those in the RAF family (A-RAF, B-RAF, C-RAF/Raf-1), are integral to the MAPK signaling pathway, which is commonly overactive in various cancers. Although direct research on this compound is lacking, related benzamide structures have been investigated as inhibitors of this kinase class.

For instance, benzimidazole (B57391) reverse amides have been developed as pan-RAF kinase inhibitors, demonstrating in vitro potency and other desirable properties for further drug development. novartis.com The general benzamide framework is a recurring motif in numerous kinase inhibitors, highlighting its significance in drug design. The nature and position of substituents on the benzamide structure are crucial in defining the compound's target specificity and inhibitory strength. The bromo and difluoromethoxy groups on this compound are poised to significantly alter its electronic and steric characteristics, thereby influencing its potential as a kinase inhibitor.

Quorum Sensing System Interference (e.g., MvfR Regulon Inhibition in Bacterial Pathogens)

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression with population density. This system regulates the production of virulence factors and the formation of biofilms in many pathogenic bacteria, including Pseudomonas aeruginosa. Blocking quorum sensing is a promising anti-virulence strategy that may impose less selective pressure for resistance compared to traditional antibiotics.

The MvfR (Multiple virulence factor Regulator), also known as PqsR, is a central transcriptional regulator in the P. aeruginosa quorum sensing network. Inhibiting the MvfR system can prevent the production of virulence factors and disrupt biofilm formation.

Significantly, a benzamide-benzimidazole compound, named M64, has been identified as a potent inhibitor of MvfR. nih.govnih.gov This compound was shown to effectively decrease the production of quorum sensing signal molecules and the virulence factor pyocyanin (B1662382) at low concentrations. nih.gov Moreover, M64 was found to disrupt biofilm formation and enhance the efficacy of conventional antibiotics against these resilient bacterial communities. nih.gov

Although M64 is a more complex molecule than this compound, this discovery highlights the potential of the benzamide scaffold in the design of MvfR inhibitors. The possibility of using this compound as a foundational structure for developing more complex quorum sensing inhibitors presents an exciting avenue for future research.

Table 3: Example of a Benzamide-Containing Quorum Sensing Inhibitor

| Compound | Target System | Organism | Key Findings |

| M64 (benzamide-benzimidazole) | MvfR (PqsR) | Pseudomonas aeruginosa | Potent inhibitor of PQS and HHQ production; anti-biofilm and anti-pyocyanin activity. nih.gov |

Phosphodiesterase (PDE) Enzyme Family Inhibition (e.g., PDE4)

There is no available scientific literature or research data to suggest that this compound acts as an inhibitor of the phosphodiesterase (PDE) enzyme family, including the PDE4 subtype. While other structurally complex benzamide derivatives, such as Roflumilast, are known PDE4 inhibitors, no such activity has been reported for this compound.

Glycosidase Enzyme Modulation (e.g., α-Glucosidase)

No studies were found that investigate or report on the modulation of glycosidase enzymes, such as α-glucosidase, by this compound. Research into the inhibitory activity of related but structurally distinct compounds, like 5-bromo-2-aryl benzimidazole derivatives, against α-glucosidase has been published, but these findings cannot be extrapolated to the compound . nih.gov

Urease Enzyme Inhibition

There is no documented evidence or research to indicate that this compound possesses urease enzyme inhibitory activity. Studies have been conducted on other bromo-substituted heterocyclic compounds, such as 5-bromo-2-aryl benzimidazole derivatives, which have shown urease inhibition. nih.gov However, this activity has not been associated with this compound.

Cytoskeletal Protein Interaction (e.g., β-Tubulin Covalent Modification)

The potential interaction of this compound with cytoskeletal proteins like β-tubulin has not been specifically studied. While the benzamide chemical class, in general, has been identified as capable of interacting with and covalently modifying β-tubulin, no research confirms this specific mechanism for this compound.

Membrane Transporter Modulation (e.g., SLC10 Carriers: ASBT, NTCP, SOAT)

Scientific literature lacks any information regarding the modulation of membrane transporters, including the SLC10 carrier family (such as the Apical Sodium-Dependent Bile Acid Transporter - ASBT, the Na+-Taurocholate Cotransporting Polypeptide - NTCP, or the Sodium-Dependent Organic Anion Transporter - SOAT), by this compound.

Anti-infective Mechanisms (e.g., Anti-Hepatitis B Virus (HBV) Activity, Antitubercular Activity)

There are no published research findings to support any anti-infective properties for this compound. Specifically, no studies demonstrate or suggest that this compound exhibits anti-Hepatitis B Virus (HBV) activity or antitubercular activity.

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening (HTS) in Compound Discovery and Optimization

High-throughput screening (HTS) serves as a foundational technology in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. For a compound like 5-Bromo-2-difluoromethoxy-benzamide, HTS could be pivotal in both its initial discovery as a bioactive agent and its subsequent optimization. In a hypothetical discovery campaign, this compound might be identified from a library of thousands of diverse small molecules by demonstrating a desired effect in a specific biological assay.

The development of robust HTS assays is critical. For instance, genetically engineered cell lines expressing a target of interest, such as a specific enzyme or receptor, can be used. These cells may also contain a reporter system, like luciferase, that allows for the quantitative analysis of the compound's effect. HTS assays are typically performed in multi-well plates (384- or 1536-well formats) to maximize throughput.

Once identified, the "hit" compound, this compound, would undergo a series of secondary screens to confirm its activity and assess its preliminary structure-activity relationship (SAR). This involves synthesizing and testing analogs of the original compound to identify modifications that enhance potency and selectivity.

Table 1: Hypothetical High-Throughput Screening Funnel for this compound

| Screening Stage | Description | Key Metrics |

| Primary Screen | Initial screen of a large compound library against the biological target. | Hit Rate, Z'-factor |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Confirmation Rate, IC50/EC50 |

| Dose-Response | Testing confirmed hits at multiple concentrations to determine potency. | IC50/EC50, Hill Slope |

| Secondary Assays | Orthogonal assays to confirm the mechanism of action and assess selectivity. | Selectivity Index |

| Lead Optimization | Synthesis and testing of analogs to improve properties. | Potency, Selectivity, ADME |

Chemo-Proteomic Approaches for Deconvolution of Molecular Targets

Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action. Chemo-proteomic approaches are powerful tools for this "target deconvolution." For this compound, a common strategy would involve the design and synthesis of a chemical probe based on its structure.

This probe would typically incorporate two key features: a reactive group for covalent modification of target proteins and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and identification. For example, a photoaffinity probe could be created by introducing a photoreactive group onto the this compound scaffold. Upon UV irradiation, this probe would covalently bind to interacting proteins in a cellular lysate or even in living cells.

The tagged proteins can then be enriched using affinity purification (e.g., streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry-based proteomics. This approach can provide a comprehensive profile of the proteins that interact with this compound, offering insights into its direct targets and potential off-target effects.

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational and experimental methods is central to modern rational drug design. Computational studies can provide valuable insights into the molecular interactions that govern a compound's activity, guiding the synthesis of more potent and selective analogs.

For this compound, computational approaches such as molecular docking could be used to predict its binding mode within the active site of a putative target protein. These models can help to explain existing structure-activity relationships and suggest modifications to the compound that could enhance binding affinity. For instance, the difluoromethoxy group is known to act as a bioisostere for other functional groups and can participate in hydrogen bonding, a property that can be explored computationally. rsc.org

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to understand the electronic properties and stability of this compound and its analogs. nih.gov This information can be correlated with experimental findings to build more accurate predictive models. The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for accelerating the drug discovery process.

Identified Research Gaps and Future Directions in this compound Research

The primary research gap for this compound is the lack of published data on its biological activity and molecular targets. Future research should, therefore, focus on a systematic biological characterization of this compound.

Key Future Research Directions:

Broad Biological Screening: Initial screening against a diverse panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) to identify potential areas of activity.

Target Identification and Validation: In-depth studies to identify and validate the specific molecular target(s) responsible for any observed biological effects.

Mechanism of Action Studies: Elucidation of the detailed molecular mechanism by which this compound exerts its effects.

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-like potential.

Development of Novel Research Probes and Tools for Mechanistic Studies

To facilitate deeper mechanistic studies of this compound, the development of specialized research probes and tools is essential. As mentioned, photoaffinity probes are valuable for target identification. Additionally, fluorescently labeled versions of the compound could be synthesized to visualize its subcellular localization and track its interactions within living cells using advanced microscopy techniques.

The creation of affinity chromatography resins, where this compound is immobilized on a solid support, would enable the purification of its binding partners from complex biological mixtures. These tools are indispensable for rigorously validating target engagement and for exploring the broader biological context of the compound's activity.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-2-difluoromethoxy-benzamide, and what starting materials are typically involved?

The synthesis typically involves nucleophilic substitution reactions. Starting materials include 5-bromo-2-hydroxybenzamide and 2,2-difluoroethanol derivatives. A common method employs potassium carbonate as a base under reflux conditions to facilitate ether bond formation between the hydroxyl group of the benzamide and the difluoroethyl moiety. This approach is analogous to methods used for structurally similar compounds like 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde, where reaction optimization focuses on yield and purity .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for refinement due to its robustness in handling small-molecule crystallography. Key steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts and iterative refinement of positional and anisotropic displacement parameters. SHELXPRO can interface with macromolecular data if twinning or disorder is observed .

Advanced: What challenges arise in resolving crystallographic disorder in the difluoromethoxy group of this compound, and how can SHELXL parameters be optimized?

The difluoromethoxy group may exhibit rotational disorder due to its flexibility. To address this:

- Use PART and SUMP commands in SHELXL to model split positions.

- Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles.

- Validate the model using residual density maps and R-factor convergence. For severe cases, high-resolution data (≤ 0.8 Å) or low-temperature measurements improve clarity .

Advanced: How do electronic effects of bromine and difluoromethoxy groups influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing difluoromethoxy group (-OCF₂) deactivates the aromatic ring, directing electrophilic substitution to the para position. Computational studies (e.g., DFT calculations) can quantify these effects using Hammett σ values or Fukui indices. Experimentally, monitor reaction kinetics with varying catalysts (e.g., Pd(PPh₃)₄) to optimize coupling efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound, and which spectral features confirm functional group presence?

- ¹H/¹³C NMR : The difluoromethoxy group splits into a triplet (²J₆F ~ 72 Hz) in ¹⁹F NMR. Aromatic protons adjacent to bromine show deshielding (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-F) and ~1680 cm⁻¹ (amide C=O) confirm functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Advanced: When encountering contradictory data in reaction yields, how should researchers systematically evaluate variables like solvent polarity or catalyst loading?

Adopt a Design of Experiments (DoE) approach:

- Screen solvents (e.g., DMF vs. THF) using Kamlet-Taft parameters to assess polarity effects.

- Vary catalyst loading (e.g., 1–5 mol% Pd) and track yield via HPLC.

- Analyze outliers statistically (e.g., Grubbs’ test) to identify experimental errors. For example, bromination efficiency in similar compounds was optimized using 1,3-dibromo-5,5-dimethylhydantoin in 80% H₂SO₄ .

Basic: What role does the difluoromethoxy group play in the compound’s biological activity, and how is this assessed in enzyme inhibition assays?

The difluoromethoxy group enhances metabolic stability by resisting hydrolysis. To assess activity:

- Perform enzyme inhibition assays (e.g., fluorescence-based kinetics) against target proteins (e.g., kinases).

- Compare IC₅₀ values with analogs lacking the -OCF₂ group.

- Use molecular docking to evaluate binding interactions, focusing on hydrophobic pockets accommodating fluorine atoms .

Advanced: What strategies mitigate byproduct formation during the nucleophilic substitution step in synthesizing this benzamide derivative?

- Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like elimination.

- Protecting Groups : Temporarily protect the amide nitrogen with Boc groups to prevent undesired alkylation.

- Purification : Employ flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.